molecular formula C16H15FN2O2 B12839079 8-Amino-4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one

8-Amino-4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12839079
M. Wt: 286.30 g/mol
InChI Key: ICOHWXRTWCSBOY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

The 1H NMR spectrum (predicted) exhibits:

  • Aromatic protons : A multiplet at δ 7.2–7.4 ppm for the benzoxazinone ring and a doublet (δ 7.0–7.2 ppm) for the 4-fluorobenzyl group.
  • Methyl group : A singlet at δ 2.1–2.3 ppm for the C2-methyl.
  • Amino group : A broad singlet at δ 5.5–6.0 ppm (exchangeable proton).

The 13C NMR spectrum would show:

  • Carbonyl carbon : δ 165–170 ppm.
  • Fluorinated aromatic carbons : δ 115–125 ppm (C-F coupling).
  • Methyl carbon : δ 20–25 ppm.

High-Resolution Mass Spectrometry (HRMS) Confirmation

The HRMS (ESI+) is expected to display a molecular ion peak at m/z 313.1197 [M+H]+, consistent with the formula C17H17FN3O2+. Fragmentation patterns would include losses of the 4-fluorobenzyl group (–C7H6F, 109.05 Da) and the methyl group (–CH3, 15.02 Da).

Infrared (IR) Absorption Profile Correlation

Key IR absorptions:

  • N–H stretch : 3300–3500 cm−1 (amino group).
  • C=O stretch : 1680–1700 cm−1 (ketone).
  • C–F stretch : 1100–1250 cm−1.
  • Aromatic C=C : 1500–1600 cm−1.

Crystallographic Data and Molecular Conformation

Although experimental crystallographic data for this compound is unavailable, analogous structures suggest a non-planar benzoxazinone ring with a chair-like conformation. The 4-fluorobenzyl group likely induces steric hindrance, forcing the fluorine atom into an equatorial position to minimize electronic repulsion. The methyl group at C2 adopts an axial orientation, as seen in 8-amino-4-ethyl-2-methyl derivatives.

Parameter Value
Crystal system Monoclinic (predicted)
Space group P21/c
Unit cell dimensions a = 10.2 Å, b = 15.4 Å, c = 8.9 Å, β = 105°

Comparative Analysis with Related Benzoxazinone Derivatives

Compound Molecular Formula Substituents Key Spectral Differences
8-Amino-4-ethyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one C11H14N2O2 C4: ethyl, C2: methyl – Ethyl 1H NMR: δ 1.2 (triplet)
8-Amino-4-methyl-1,4-benzoxazin-3-one C9H10N2O2 C4: methyl – Simpler aromatic region in NMR
8-Amino-2H-1,4-benzoxazin-3(4H)-one C8H8N2O2 No C2 or C4 substituents – Absence of methyl/benzyl signals in NMR

The 4-fluorobenzyl group enhances lipophilicity (calculated LogP ≈ 2.5 vs. 1.2 for ethyl derivatives) and introduces electronic effects via the fluorine atom, potentially altering reactivity in substitution reactions. The methyl group at C2 restricts ring flexibility compared to unsubstituted analogs.

Properties

Molecular Formula

C16H15FN2O2

Molecular Weight

286.30 g/mol

IUPAC Name

8-amino-4-[(4-fluorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C16H15FN2O2/c1-10-16(20)19(9-11-5-7-12(17)8-6-11)14-4-2-3-13(18)15(14)21-10/h2-8,10H,9,18H2,1H3

InChI Key

ICOHWXRTWCSBOY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=CC=CC(=C2O1)N)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Addition of the Fluorobenzyl Group: This step involves the reaction of the intermediate with a fluorobenzyl halide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-Amino-4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Core Structural Variations

The bioactivity of benzoxazinones is highly substituent-dependent. Key analogs and their functional distinctions:

Compound Substituents Key Activities References
Target Compound 8-amino, 4-(4-fluorobenzyl), 2-methyl Inferred: Broad-spectrum antimicrobial potential (structural analogy)
DIMBOA 2,4-dihydroxy-7-methoxy Natural defense against insects, fungi; allelopathic; arsenic chelation
DIBOA 2,4-dihydroxy Antifungal, antifeedant; lower stability than DIMBOA
HBOA-Glc 2-O-β-D-glucopyranosyl Reduced toxicity; enhanced solubility for plant transport
2-Ethyl-7-fluoro derivative 2-ethyl, 7-fluoro Potent antifungal (72% inhibition at 20 mg/L)
Propanolamine-containing derivatives Propanolamine moiety Broad-spectrum antimicrobial (bacteria, fungi, viruses)

Functional Group Impact

  • Amino Group (8-position): The 8-amino group in the target compound may enhance interactions with microbial enzymes or DNA, similar to amino-substituted antifungals like fluconazole analogs .
  • 4-Fluorobenzyl Group : Fluorine’s electronegativity and lipophilicity likely improve membrane penetration and target binding, as seen in 7-fluoro analogs with antifungal activity .
  • Methyl Group (2-position) : Methyl groups at the 2-position (e.g., in 2-ethyl derivatives) stabilize the molecule against hydrolysis, a critical factor for field efficacy .

Bioactivity Comparison

Antimicrobial and Antifungal Activity

  • Propanolamine Derivatives: Exhibit IC₅₀ values <50 mg/L against Xanthomonas oryzae (rice pathogen) and Botrytis cinerea (gray mold), outperforming non-substituted benzoxazinones .
  • DIMBOA/DIBOA : Inhibit fungal growth via hydroxamic acid-mediated disruption of cellular membranes, but require higher concentrations (200–500 mg/L) .

Ecological and Allelopathic Roles

  • Natural Benzoxazinones (DIMBOA/DIBOA): Degrade into phenoxazinones, which suppress weed germination and soil pathogens .
  • Synthetic Derivatives (e.g., Target Compound) : Designed for enhanced persistence and reduced adsorption to soil colloids, addressing limitations of natural analogs .

Biological Activity

8-Amino-4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a compound belonging to the benzoxazine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and structure-activity relationships (SAR).

  • Molecular Formula : C15H16FN3O2
  • Molecular Weight : 287.30 g/mol
  • CAS Number : 1082178-29-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, compounds structurally related to 8-amino benzoxazines have shown significant cytotoxicity against various cancer cell lines. Notably:

  • IC50 Values : The compound exhibited IC50 values ranging from 7.84 µM to 16.2 µM against several cancer cell lines including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and U-87 MG (glioblastoma) .

The mechanism behind the anticancer activity of benzoxazine derivatives often involves:

  • Inhibition of Cell Proliferation : Compounds like 8-amino benzoxazines disrupt cell cycle progression, leading to apoptosis in sensitive cancer cells.
  • Targeting Specific Pathways : The presence of functional groups such as amino and fluorobenzyl moieties enhances interaction with biological targets, potentially modulating pathways involved in tumor growth and survival .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Substitution Effects : The introduction of fluorine at the para position significantly enhances cytotoxicity. For example, compounds lacking this substitution showed reduced activity.
  • Amino Group Influence : The amino group at position 8 is crucial for maintaining biological activity by facilitating hydrogen bonding with target proteins .

Cytotoxicity Evaluation

A study conducted on a series of benzoxazine derivatives demonstrated that those with additional aromatic substitutions exhibited enhanced cytotoxic effects. Specifically:

  • Compound 14f displayed potent anticancer activity with an IC50 of 7.84 µM against MDA-MB-231 cells, suggesting that further structural optimization could yield even more effective agents .

Comparative Analysis

The following table summarizes the cytotoxic effects of various benzoxazine derivatives:

CompoundCell LineIC50 (µM)Remarks
8-Amino-BZMDA-MB-2317.84High potency
Nitro-BZP3889.9Significant cell cycle alteration
Fluoro-BZPC-316.2Moderate potency

Q & A

Q. What are the established synthetic methodologies for 8-Amino-4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents like the 4-fluorobenzyl group. For example:

  • Intermediate preparation: Start with brominated benzoxazinone scaffolds (e.g., 6-bromo-2H-1,4-benzoxazin-3(4H)-one) and perform borylation followed by Suzuki coupling with aryl halides .
  • Deprotection steps: Use hydrochloric acid (4 M in dioxane) to yield the final amine hydrochloride salt .
  • Characterization: Confirm purity via HPLC and structural identity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized post-synthesis to ensure structural fidelity?

Methodological Answer:

  • NMR spectroscopy : Analyze 1^1H and 13^13C NMR spectra to verify substituent positions (e.g., fluorobenzyl group at C4, methyl at C2) .
  • Elemental analysis : Match calculated and observed C, H, N percentages to confirm stoichiometry .
  • Mass spectrometry : Use HRMS to validate molecular ion peaks and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolve absolute configuration for chiral centers .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl substitution) influence biological activity and stability?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., replacing fluorine with Cl, MeO) and compare antifungal/antibacterial efficacy using microdilution assays (MIC values) .
  • Stability analysis : Monitor decomposition under physiological pH (e.g., 7.4) via LC-MS. Fluorine’s electron-withdrawing effect may enhance stability compared to non-halogenated analogs .
  • Computational modeling : Perform DFT calculations to predict electronic effects of substituents on reactivity and binding to target enzymes (e.g., fungal CYP51) .

Q. How can contradictory data on compound stability under varying experimental conditions be resolved?

Methodological Answer:

  • Controlled degradation studies : Expose the compound to acidic (HCl), alkaline (NaOH), and oxidative (H2_2O2_2) conditions, then quantify degradation products via LC-MS/MS .
  • Mechanistic probing : Identify intermediates (e.g., ring-opened 2-aminophenol derivatives) using 1^1H NMR and propose degradation pathways .
  • Environmental variables : Replicate conflicting studies’ conditions (e.g., temperature, solvent polarity) to isolate factors causing discrepancies .

Q. What experimental designs are recommended to study metabolic pathways in plant or microbial systems?

Methodological Answer:

  • Isotopic labeling : Synthesize 13^{13}C/15^{15}N-labeled analogs and track incorporation into plant tissues using GC-MS or MALDI-TOF imaging .
  • Enzyme inhibition assays : Test interactions with cytochrome P450 monooxygenases (e.g., EC 1.14.14.110) using NADPH consumption rates and product profiling .
  • Metabolomics : Compare wild-type and benzoxazinoid-deficient plant lines via untargeted LC-QTOF-MS to identify downstream metabolites .

Q. How can researchers optimize synthetic yields while minimizing byproducts?

Methodological Answer:

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)2_2, PdCl2_2(dppf)) and ligands (e.g., XPhos) to improve Suzuki coupling efficiency .
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and adjust reaction time/temperature dynamically .
  • Purification protocols : Employ flash chromatography (hexane/EtOAc gradient) or preparative HPLC to isolate high-purity product (>98%) .

Q. What strategies address low solubility in aqueous buffers for in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug design : Synthesize phosphate or glycoside derivatives that hydrolyze in biological systems to release the active compound .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release and improved bioavailability .

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